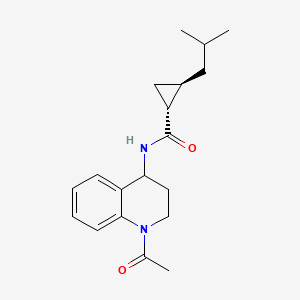![molecular formula C17H18N4O B7336711 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrrolopyrimidine derivative that has been synthesized through a number of methods. The purpose of
Wirkmechanismus
The mechanism of action of 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with the active site of the target enzyme. The compound binds to the enzyme and inhibits its activity, thereby preventing the cellular processes that the enzyme is involved in. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being targeted. However, some general effects have been reported. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in lab experiments is its high potency and specificity for certain enzymes. This allows for precise targeting of the enzyme of interest and minimizes off-target effects. However, one limitation is that the compound may have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. One direction is to further explore its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for the compound. Additionally, research could focus on improving the solubility and pharmacokinetic properties of the compound to enhance its potential as a drug candidate.
In conclusion, this compound is a chemical compound with significant potential in drug discovery and development. Its high potency and specificity for certain enzymes make it an attractive target for research. Further exploration of its potential applications and development of more efficient synthesis methods and improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
There are several methods for synthesizing 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. One of the most common methods involves the reaction between 2-chloro-5-nitropyrimidine and (S)-1-phenyl-2-pyrrolidinemethanol in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in scientific research are vast. This compound has been shown to have potent inhibitory effects on certain enzymes, such as protein kinase B (PKB) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes, including cell growth, proliferation, and differentiation. Therefore, the compound has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and other conditions.
Eigenschaften
IUPAC Name |
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-6-14(7-3-1)22-11-13-5-4-10-21(13)17-15-8-9-18-16(15)19-12-20-17/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGPRWBZHOGCQ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC3=C2C=CN3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=NC3=C2C=CN3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)
![(3aR,6aR)-1-methyl-5-[(E)-2-methyl-3-phenylprop-2-enyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336642.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)

![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine](/img/structure/B7336691.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7336718.png)
![5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7336729.png)
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
